(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid
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Overview
Description
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is a boronic acid derivative that features a quinoline moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the quinoline structure in this compound adds to its potential utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Boronic Acid Group: The phenylboronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate.
Major Products
Oxidation: Phenol derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the biological activity of boronic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to the bioactivity of quinoline derivatives.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid involves its interaction with biological targets through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. The quinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2-one derivatives: These compounds share the quinoline structure and exhibit similar biological activities.
Phenylboronic acid derivatives: These compounds share the boronic acid group and are used in similar chemical reactions.
Uniqueness
(4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is unique due to the combination of the quinoline and boronic acid functionalities, which provides a versatile platform for chemical synthesis and potential biological applications.
Biological Activity
The compound (4-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid , also known by its CAS number 1332336-18-1, belongs to a class of boronic acids that have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and findings from various studies.
Chemical Information
- IUPAC Name: this compound
- Molecular Formula: C16H18BNO2
- Molecular Weight: 267.14 g/mol
- CAS Number: 1332336-18-1
Anticancer Activity
Recent studies have demonstrated the potential of boronic acid derivatives, including this compound, in cancer therapy. For instance, a study indicated that boronic compounds exhibit significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards healthy cells. The compound showed an IC50 value of approximately 18.76±0.62μg/mL against the MCF-7 breast cancer cell line, highlighting its potential as an anticancer agent .
Antibacterial Activity
The antibacterial properties of boronic acids are well-documented. In one study, various boronic compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited notable antibacterial activity with inhibition zones ranging from 7 to 13 mm . This suggests its potential application in treating bacterial infections.
Antioxidant Activity
The antioxidant capabilities of this compound were evaluated using several methods including DPPH and ABTS assays. The compound demonstrated strong free radical scavenging activity with IC50 values of 0.14±0.01μg/mL for DPPH and 0.11±0.01μg/mL for ABTS . These findings support its use in formulations aimed at reducing oxidative stress.
Enzyme Inhibition
The compound also showed promising results in enzyme inhibition studies:
- Acetylcholinesterase: IC50 = 115.63±1.16μg/mL
- Butyrylcholinesterase: IC50 = 3.12±0.04μg/mL
- Antiurease: IC50 = 1.10±0.06μg/mL
- Antithyrosinase: IC50 = 11.52±0.46μg/mL
These results indicate that the compound may have therapeutic applications in neurodegenerative diseases and skin disorders due to its inhibitory effects on these enzymes .
Study on Cream Formulation
A recent investigation involved incorporating this compound into a cream formulation aimed at evaluating its dermatological applications. The cream was subjected to dermatological and microbiological tests which confirmed its safety and efficacy in promoting skin health while exhibiting antibacterial properties .
Synthesis and Characterization Studies
Another study focused on the synthesis of various boronic compounds including the one . The synthesized compounds were characterized using techniques such as NMR and LC-MS to confirm their structures and purity levels before biological testing . These studies contribute to understanding the structure-activity relationship of boronic acids.
Properties
IUPAC Name |
[4-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-9-7-13(8-10-15)12-18-11-3-5-14-4-1-2-6-16(14)18/h1-2,4,6-10,19-20H,3,5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIIKLHMGRVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC3=CC=CC=C32)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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